2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione
Description
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione is a complex organic compound that incorporates elements of both indole and cyclohexane structures. This compound can be explored for its potential applications in various scientific fields due to its unique structure and reactivity. The presence of the indole moiety suggests possible biological activity, while the cyclohexane-1,3-dione structure offers reactive sites for chemical modifications.
Properties
IUPAC Name |
2-[C-butyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O3/c1-3-4-6-19(22-20(29)7-5-8-21(22)30)27-12-11-16-14(2)28-18-10-9-15(13-17(16)18)31-23(24,25)26/h9-10,13,28-29H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVKAIYOCCHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione can be complex and involves multiple steps:
Indole Derivative Formation: : Begin with the synthesis of 2-methyl-5-(trifluoromethoxy)-1H-indole from appropriate starting materials such as indole and trifluoromethylating agents.
Alkylation: : The indole derivative is then alkylated using appropriate alkylating agents to introduce the 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl group.
Formation of Pentylidene Cyclohexane-1,3-dione: : Cyclohexane-1,3-dione is treated with appropriate reagents to introduce the pentylidene group.
Coupling Reaction: : The final coupling between the alkylated indole derivative and the pentylidene cyclohexane-1,3-dione involves amination and formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves scale-up processes and optimization of reaction conditions to ensure efficiency and yield. The choice of solvents, catalysts, and purification methods plays a crucial role. Often, flow chemistry techniques are utilized to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can be utilized to modify the carbonyl groups present in the cyclohexane-1,3-dione structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and KMnO₄ under appropriate conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: : Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation products might include various indole-quinones or N-oxides.
Reduction can yield different alcohols or amines depending on the site and extent of reduction.
Substitution products depend on the electrophile used and the position on the indole ring where substitution occurs.
Scientific Research Applications
Chemistry: : As a reagent for further synthesis or as a ligand in complex formation.
Biology: : Investigated for potential biological activities due to the indole structure, which is a common pharmacophore.
Medicine: : Potential therapeutic uses, particularly in modulating biological pathways.
Industry: : Used in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The biological or chemical effects of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione are mediated through interactions with specific molecular targets. The indole moiety allows for binding to biological receptors, potentially inhibiting or activating pathways involved in various physiological processes. The trifluoromethoxy group enhances the compound's lipophilicity, aiding in cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione
Unique Characteristics
The presence of the 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl group provides a unique balance of hydrophilic and lipophilic properties, making it distinct from other similar compounds.
The specific positioning of functional groups around the cyclohexane-1,3-dione and indole structures gives it unique reactivity profiles and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
